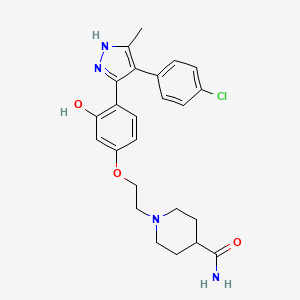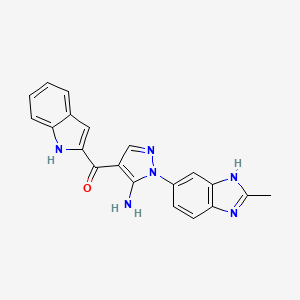
Debio-1347
描述
Debio-1347 is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2), and 3 (FGFR-3), with potential antineoplastic activity . It binds to and inhibits FGFR-1, -2, and -3, which results in the inhibition of FGFR-mediated signal transduction pathways . This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells .
Molecular Structure Analysis
Debio-1347 has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, Debio-1347 selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .
Chemical Reactions Analysis
Debio-1347 displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations . Because of its unique binding mode, Debio-1347 can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .
Physical And Chemical Properties Analysis
Debio-1347 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
科学研究应用
Application 1: Treatment of FGFR Fusion-Positive Advanced Solid Tumors
- Summary of the Application : Debio-1347 is being used in the treatment of advanced solid tumors that are positive for FGFR (fibroblast growth factor receptor) fusion . This includes a variety of cancers where FGFR signaling dysregulation has been implicated .
- Methods of Application : Debio-1347 is an oral inhibitor of FGFR 1-3 tyrosine kinases . It has been tested in both in vitro and in vivo tumor models with FGFR1-3 gene fusions . The FUZE clinical trial is investigating its use in patients with solid tumors harboring FGFR1-3 fusion/rearrangement .
- Results or Outcomes : Debio-1347 has shown efficacy and tolerability in patients harboring FGFR 1-3 fusion, irrespective of tumor type . It exhibited high antitumor activity in the tested models .
Application 2: Treatment of Gastrointestinal Cancers
- Summary of the Application : Debio-1347 has demonstrated promising antitumor activity in patients with gastrointestinal (GI) cancers harboring an FGFR1-3 fusion .
- Methods of Application : Debio-1347 is administered orally . The FUZE clinical trial includes patients with GI cancers .
- Results or Outcomes : Debio-1347 has shown an acceptable initial safety profile and promising antitumor activity in patients with GI cancers harboring an FGFR1-3 fusion .
Application 3: Phase I Study Expansion Cohort
- Summary of the Application : The Phase I study expansion cohort of the selective FGFR inhibitor Debio 1347 was conducted in patients with solid tumors harboring an FGFR gene fusion .
- Methods of Application : The study was conducted on patients with solid tumors harboring an FGFR gene fusion . The recommended dose of Debio 1347 was 80 mg per day .
- Results or Outcomes : Debio 1347 was generally well tolerated and showed signs of activity in solid tumors harboring an FGFR fusion .
Application 4: FUZE Clinical Trial
- Summary of the Application : The FUZE clinical trial is a Phase 2 study of Debio 1347 in FGFR fusion-positive advanced solid tumors irrespective of the tumor histology .
- Methods of Application : The trial is a multicenter, basket, 2-stage, adaptive single arm Phase 2 trial investigating Debio 1347 in patients with solid tumors harboring FGFR1-3 fusion/rearrangement .
- Results or Outcomes : Debio 1347 showed efficacy and tolerability in patients harboring FGFR 1-3 fusion, irrespective of tumor type .
Application 5: Combination with Fulvestrant
- Summary of the Application : A study was conducted to decide the best dose of Debio 1347 that can be given in combination with the standard hormonal drug, fulvestrant .
- Methods of Application : The study was conducted to determine the best dose of Debio 1347 that can be given in combination with fulvestrant .
- Results or Outcomes : The study is still ongoing, and the results are yet to be published .
Application 6: Phase I Study in Advanced Solid Tumors
- Summary of the Application : A Phase I study was conducted on patients with advanced solid tumors harboring an FGFR gene fusion .
- Methods of Application : The study was conducted on patients with solid tumors harboring an FGFR gene fusion . The recommended dose of Debio 1347 was 80 mg per day .
- Results or Outcomes : Debio 1347 was generally well tolerated and showed signs of activity in solid tumors harboring an FGFR fusion .
Application 7: Dose-Escalation Study
- Summary of the Application : A dose-escalation study of the oral selective FGFR inhibitor Debio 1347 was conducted in patients with advanced solid tumors harboring FGFR gene alterations .
- Methods of Application : This was a first-in-human, multicenter, open-label study in patients with advanced solid tumors harboring FGFR1–3 gene alterations . Eligible patients received oral Debio 1347 at escalating doses once daily until disease progression or intolerable toxicity .
- Results or Outcomes : Preliminary efficacy was encouraging and tolerability acceptable up to 80 mg/day .
安全和危害
未来方向
属性
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Debio-1347 | |
CAS RN |
1265229-25-1 | |
| Record name | Debio-1347 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1347 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOLIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



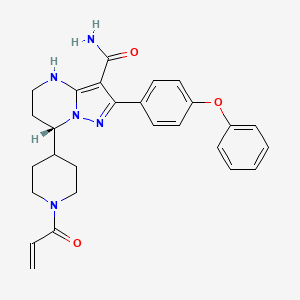
![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)
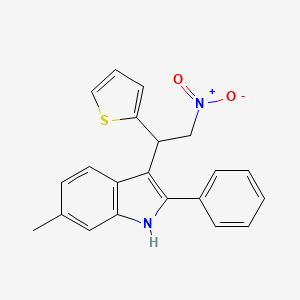
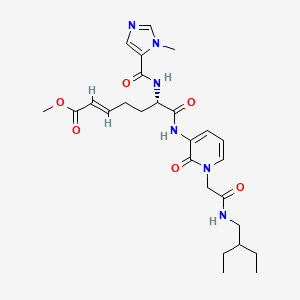

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
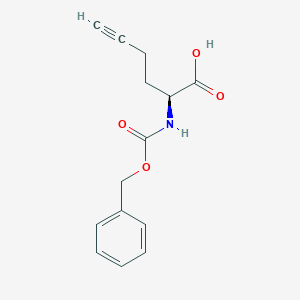
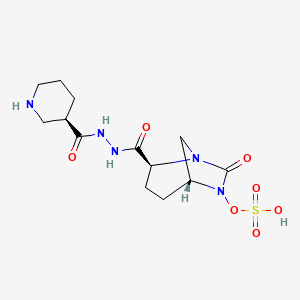
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
